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Abstract
Bromoethane (CH₃CH₂Br), a primary alkyl halide, serves as a cornerstone electrophile in

organic synthesis, prized for its utility as an ethylating agent. Its well-defined reactivity profile,

governed primarily by the bimolecular nucleophilic substitution (SN2) mechanism, makes it an

indispensable tool in the construction of complex molecular architectures, including active

pharmaceutical ingredients (APIs), agrochemicals, and dyes. This technical guide provides an

in-depth analysis of the physicochemical properties, reaction kinetics, and synthetic

applications of bromoethane. Detailed experimental protocols for its preparation and use in

nucleophilic substitution are presented, alongside a discussion of competing reaction pathways

such as bimolecular elimination (E2).

Physicochemical and Spectroscopic Properties
Bromoethane is a colorless, volatile liquid with a characteristic ether-like odor. Its physical

properties are critical for its handling, storage, and use in various solvent systems.
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Property Value Citation(s)

Chemical Formula C₂H₅Br [1][2]

Molecular Weight 108.97 g/mol [1][2]

Appearance
Colorless to pale yellow

volatile liquid
[1][3]

Boiling Point 38.2 - 38.4 °C [1][2]

Melting Point -119 °C [2][3]

Density 1.46 g/cm³ (at 20 °C) [1][2]

Solubility in Water 0.914 g/100 mL (at 20 °C) [1]

Solubility (Organic)
Miscible with ethanol, ether,

chloroform
[1][4]

Vapor Pressure ~442 mmHg (at 20 °C) [1]

Flash Point -20 °C [1][3]

Refractive Index (n²⁰/D) 1.423 - 1.425 [1][3]

Bromoethane as an Electrophile: Reaction
Mechanisms and Kinetics
The electrophilic nature of bromoethane is dictated by the polar carbon-bromine (C-Br) bond.

The higher electronegativity of bromine induces a partial positive charge (δ+) on the adjacent

carbon atom, making it susceptible to attack by nucleophiles.

Bimolecular Nucleophilic Substitution (SN2)
As a primary alkyl halide with minimal steric hindrance, bromoethane reacts almost exclusively

via the SN2 mechanism.[5] This reaction is a single, concerted step where the nucleophile

attacks the electrophilic carbon from the backside, simultaneously displacing the bromide

leaving group.[6]
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The rate of the SN2 reaction is dependent on the concentration of both the bromoethane and

the nucleophile, following second-order kinetics.[5][7]

Rate = k[CH₃CH₂Br][Nu⁻]

This bimolecular dependency means that doubling the concentration of either the

bromoethane or the nucleophile will double the reaction rate.[5]

Caption: SN2 mechanism of bromoethane.

Bimolecular Elimination (E2)
Under specific conditions, typically with a strong, sterically hindered base in an alcoholic

solvent at elevated temperatures, bromoethane can undergo an E2 elimination reaction to

yield ethene.[8] In this mechanism, the base abstracts a proton from the β-carbon while the C-

Br bond breaks simultaneously, forming a double bond in a single concerted step.[8]

Rate = k[CH₃CH₂Br][Base⁻]

The choice of solvent is critical; aqueous conditions favor SN2, while ethanolic solutions of a

strong base like potassium hydroxide favor E2.[5]

Caption: E2 mechanism of bromoethane.

Quantitative Kinetic Data
The rate of SN2 and E2 reactions is highly sensitive to the substrate structure,

nucleophile/base strength, leaving group ability, and solvent. For bromoethane, a primary

halide, SN2 is generally favored. The following table illustrates the effect of substrate structure

on the relative rates of E2 elimination.

Substrate
Relative E2 Reaction Rate
(with NaOEt in EtOH)

Citation(s)

CH₃CH₂Br (Bromoethane) 1 [9]

CH₃CHBrCH₃ 5 [9]

(CH₃)₃CBr 40 [9]
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This trend shows that more substituted alkyl halides undergo E2 elimination faster, which is

opposite to the trend for SN2 reactions, where steric hindrance slows the rate. For SN2

reactions, the relative reactivity of alkyl halides is Methyl > Primary > Secondary >> Tertiary.[6]

The leaving group ability also significantly impacts the rate, with the order being I⁻ > Br⁻ > Cl⁻.

[10]

Experimental Protocols
Laboratory Synthesis of Bromoethane from Ethanol
This protocol details the preparation of bromoethane via an SN2 reaction using ethanol and

hydrogen bromide, the latter being generated in situ from potassium bromide and sulfuric acid.

[4]

Materials:

Ethanol (C₂H₅OH)

Potassium Bromide (KBr)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Anti-bumping granules

Ice-cold water

Round-bottom flask, reflux condenser, distillation apparatus, separating funnel

Procedure:

Setup: Assemble a reflux apparatus using a round-bottom flask. Ensure all glassware is dry.

Charging the Flask: To the round-bottom flask, add 12 g of potassium bromide (KBr) and a

few anti-bumping granules.[1]

Acid Addition: In a separate beaker cooled in an ice bath, slowly add 10 mL of concentrated

sulfuric acid to 10 mL of ethanol while stirring.
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Reaction Initiation: Carefully add the cooled ethanol-sulfuric acid mixture to the round-bottom

flask containing KBr.

Reflux: Heat the mixture gently under reflux for approximately 30-45 minutes. The hydrogen

bromide generated in situ will react with the ethanol.[1][4]

Distillation: After reflux, rearrange the apparatus for simple distillation. Heat the flask to distill

the volatile bromoethane (b.p. 38 °C). Collect the distillate in a receiving flask cooled in an

ice bath. It is advisable to collect the product under ice-cold water to minimize evaporation.

[1][4]

Work-up: Transfer the collected distillate to a separating funnel. Wash sequentially with

water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with

water again.

Drying and Purification: Separate the organic layer (bromoethane is denser than water and

will be the lower layer), dry it over anhydrous calcium chloride, and perform a final distillation

to obtain the purified product.

Representative SN2 Reaction: Williamson Ether
Synthesis of Phenetole
This protocol describes the synthesis of phenetole (ethyl phenyl ether) from phenol and

bromoethane, a classic example of the Williamson ether synthesis.

Materials:

Phenol (C₆H₅OH)

Sodium Hydroxide (NaOH)

Bromoethane (CH₃CH₂Br)

Ethanol (as solvent)

Reflux apparatus, separating funnel, distillation apparatus
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Procedure:

Alkoxide Formation: In a round-bottom flask, dissolve a specific molar amount of phenol in

ethanol. Add one molar equivalent of sodium hydroxide to form the sodium phenoxide

nucleophile.

Addition of Electrophile: To the solution of sodium phenoxide, add one molar equivalent of

bromoethane.

Reflux: Heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to

completion.

Isolation: After cooling, pour the reaction mixture into a larger volume of water. The

phenetole will separate as an oily layer.

Extraction: Transfer the mixture to a separating funnel and extract the product with a suitable

organic solvent (e.g., diethyl ether).

Washing: Wash the organic layer with dilute sodium hydroxide solution (to remove any

unreacted phenol) and then with water until the washings are neutral.

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄),

filter, and remove the solvent by rotary evaporation. The crude product can be purified by

distillation.
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Step 1: Nucleophile Preparation

Step 2: S_N2 Reaction

Step 3: Product Isolation & Work-up

Step 4: Purification
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Caption: Workflow for Williamson Ether Synthesis.
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Applications in Synthesis
The primary utility of bromoethane is as an ethylating agent. It serves as a synthon for the

ethyl carbocation (Et⁺), enabling the introduction of ethyl groups into a wide range of

molecules.[11]

Pharmaceuticals: It is a key intermediate in the synthesis of various APIs, where the addition

of an ethyl group can modify a molecule's solubility, lipophilicity, and biological activity.[4][12]

Agrochemicals: Bromoethane is used in the manufacture of herbicides and insecticides.[4]

[12]

Organometallic Chemistry: It is the precursor for the Grignard reagent, ethylmagnesium

bromide (EtMgBr), a powerful nucleophile and strong base used extensively in creating new

carbon-carbon bonds.[1][11]

CH₃CH₂Br + Mg → CH₃CH₂MgBr

Other Syntheses: It is used to convert carboxylates to ethyl esters, and amines to

ethylamines.[11]

Safety and Handling
Bromoethane is a hazardous chemical and must be handled with appropriate safety

precautions.

Hazards: It is highly flammable, harmful if swallowed or inhaled, and is a suspected

carcinogen.[2]

Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

ignition sources, strong bases, and oxidizing agents.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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